molecular formula C12H9F3O2 B13567517 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B13567517
M. Wt: 242.19 g/mol
InChI Key: GUDIDGLTWVIIPU-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound characterized by the presence of a dihydrofuran ring, difluoro groups, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one typically involves the following steps:

    Formation of the Dihydrofuran Ring: The dihydrofuran ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts for coupling reactions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and fluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-phenylethan-1-one: Similar structure but lacks the fluorine atom on the phenyl ring.

    1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-chlorophenyl)ethan-1-one: Similar structure with a chlorine atom instead of a fluorine atom on the phenyl ring.

    1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-bromophenyl)ethan-1-one: Similar structure with a bromine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one is unique due to the presence of both difluoro and fluorophenyl groups, which contribute to its distinct chemical and biological properties. These features may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

1-(2,3-dihydrofuran-4-yl)-2,2-difluoro-2-(4-fluorophenyl)ethanone

InChI

InChI=1S/C12H9F3O2/c13-10-3-1-9(2-4-10)12(14,15)11(16)8-5-6-17-7-8/h1-4,7H,5-6H2

InChI Key

GUDIDGLTWVIIPU-UHFFFAOYSA-N

Canonical SMILES

C1COC=C1C(=O)C(C2=CC=C(C=C2)F)(F)F

Origin of Product

United States

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